molecular formula C13H22INO3 B3101425 tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate CAS No. 1391733-64-4

tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B3101425
CAS No.: 1391733-64-4
M. Wt: 367.22 g/mol
InChI Key: AQIMUCSSHUZPPS-VWYCJHECSA-N
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Description

tert-Butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core, a tert-butyl carbamate protecting group, and an iodomethyl substituent. Its iodine atom enhances reactivity in substitution or cross-coupling reactions, making it valuable for constructing complex molecular architectures .

Key structural attributes include:

  • Core structure: Hexahydrofuro[3,2-c]pyridine, a saturated bicyclic system combining furan and pyridine rings.
  • Functional groups: Iodomethyl (-CH₂I) at position 2 and tert-butyloxycarbonyl (Boc) at position 3.
  • Stereoisomerism: Racemic and cis-isomers are documented (e.g., CAS 1445949-63-2 for the cis form and 1391733-64-4 for the racemic variant) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S,3aR,7aS)-2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h9-11H,4-8H2,1-3H3/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIMUCSSHUZPPS-VWYCJHECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C[C@H](O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a chemical compound with the molecular formula C13H22INO3C_{13}H_{22}INO_3 and a molecular weight of approximately 367.22 g/mol. This compound features a unique structural arrangement that includes a fused pyridine and furo derivative, which contributes to its potential biological activity, particularly in the realm of medicinal chemistry.

Antiviral Properties

Research indicates that tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate exhibits significant antiviral activity. Preliminary studies suggest that it may inhibit viral replication, positioning it as a candidate for further development as an antiviral therapeutic agent. The specific mechanisms of action are still under investigation, but they may involve interference with viral entry or replication processes .

Interaction with Biological Systems

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanisms of action. Initial studies have indicated potential interactions with viral proteins or enzymes involved in replication processes. Further research is necessary to determine binding affinities and detailed mechanisms of action .

Comparative Analysis with Related Compounds

To better understand the uniqueness of tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate, it is helpful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylatePyrrolo derivativeLacks iodination; different biological activity profile
Tert-butyl 2-iodo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylateImidazo derivativePotentially different mechanisms of action due to imidazole ring
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylateStereoisomerVariations in stereochemistry may influence biological activity

This table highlights how tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate stands out in terms of its structure and potential applications in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antiviral Activity : Research indicates that tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate exhibits significant antiviral properties. It has been associated with the inhibition of viral replication, suggesting its potential as an antiviral therapeutic agent. The specific mechanisms of action are still under investigation but may involve interference with viral entry or replication processes .
    • Potential Drug Development : The compound's structural characteristics make it a promising candidate for the development of new antiviral drugs. Its ability to interact with viral proteins or enzymes involved in replication processes is an area of active research.
  • Synthetic Organic Chemistry
    • The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structural features allow chemists to create derivatives with varied biological activities through functionalization and modification.
  • Biological Interaction Studies
    • Understanding how this compound interacts with biological systems is crucial for elucidating its potential therapeutic effects. Preliminary studies suggest that it may bind to specific viral proteins, impacting their function and ultimately reducing viral load in infected cells .

Comparison with Similar Compounds

Bromo vs. Iodo Derivatives

Compound Name CAS Molecular Formula Substituent Reactivity & Applications
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 949922-62-7 C₁₂H₁₆BrNO₂S Bromo (-Br) Used in Suzuki couplings; lower electrophilicity compared to iodo derivatives .
tert-Butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate 1445949-63-2 C₁₃H₂₀INO₃* Iodomethyl (-CH₂I) Higher reactivity in alkylation or nucleophilic substitutions due to iodine’s polarizability .

Nitro and Amino Derivatives

Compound Name CAS Molecular Formula Substituent Applications
tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate N/A C₁₈H₂₀N₂O₄S Nitrophenyl (-NO₂) Likely used in electrophilic aromatic substitution or reduction reactions .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 C₁₅H₂₂N₂O₄S Amino (-NH₂) Serves as a precursor for amide bond formation or heterocyclic functionalization .

Core Structure Analogues

Furopyridine vs. Pyrrolopyridine Derivatives

Compound Name CAS Core Structure Key Differences
tert-Butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 1160247-99-3 Pyrrolo[3,2-c]pyridine Replaces furan oxygen with NH; alters hydrogen-bonding and solubility .
tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate 1360363-67-2 Furo[3,2-c]pyridine Lacks iodomethyl group; simpler structure for baseline reactivity studies .

Stereochemical Variants

Compound Name CAS Stereochemistry Implications
Racemic-(2S,3aR,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate 1391733-64-4 Racemic mixture Requires chiral resolution for enantiopure drug synthesis .
Cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate 1445949-63-2 Cis-configuration Stereoselectivity impacts biological activity and synthetic pathways .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate?

The synthesis typically involves multi-step functionalization of the hexahydrofuro[3,2-c]pyridine core. A common approach includes:

  • Core Construction : Cyclization of diols or amino alcohols with appropriate electrophiles to form the fused furopyridine ring, as seen in analogous dihydrofuropyridine syntheses .
  • Iodomethyl Introduction : Halogenation via nucleophilic substitution (e.g., replacing a bromo or tosyl group with iodide using NaI in acetone) .
  • Boc Protection : tert-Butyl carbamate (Boc) protection of the amine group using Boc₂O under basic conditions, as demonstrated in related heterocycles .
    Critical Step : Ensure anhydrous conditions during iodination to prevent hydrolysis. Purify intermediates via flash chromatography or recrystallization.

Q. How is the structure of this compound confirmed in academic research?

Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the iodomethyl group (δ ~2.5–3.5 ppm for CH₂I) and Boc protection (δ ~1.4 ppm for tert-butyl) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₃INO₃: 428.0765) .
  • X-ray Crystallography : For absolute stereochemical assignment, as applied to related hexahydropyridine carboxylates .

Q. What safety precautions are necessary when handling this iodinated compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Keep in amber glass vials under inert atmosphere (N₂/Ar) at 2–8°C to prevent light/thermal degradation .
  • Waste Disposal : Treat as halogenated hazardous waste, complying with local regulations .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3aR,6aS)-configured precursors) to control the hexahydrofuropyridine ring stereochemistry .
  • Racemization Mitigation : Avoid prolonged heating in acidic/basic conditions. For example, shows racemization of clopidogrel analogs occurs above 60°C in acidic solvents; similar protocols apply here .
  • Chiral HPLC : Monitor enantiomeric excess (ee) during synthesis using columns like Chiralpak AD-H .

Q. What methodologies enable functionalization of the iodomethyl group for downstream applications?

The iodomethyl group is highly reactive and can undergo:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce diverse substituents .
  • Nucleophilic Substitution : Replace iodide with amines (e.g., piperazine) or thiols (e.g., NaSH) in polar aprotic solvents (DMF, DMSO) .
  • Elimination Reactions : Base-mediated dehydrohalogenation (e.g., DBU in THF) to form exo-methylene derivatives .

Q. How do solvent and catalyst choices impact the efficiency of key reactions (e.g., iodination)?

  • Iodination : Use polar aprotic solvents (e.g., acetone or DMF) to stabilize transition states. NaI or KI with catalytic 18-crown-6 enhances iodide nucleophilicity .
  • Boc Protection : DMAP (4-dimethylaminopyridine) accelerates Boc₂O reactions in THF or CH₂Cl₂ .
  • Optimization Example : achieved 81% yield for a dihydrofuropyridine derivative using optimized solvent (toluene) and temperature (reflux) .

Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., low yield, byproducts)?

  • LC-MS : Identify byproducts (e.g., deiodinated or oxidized species) in real-time .
  • Kinetic Studies : Vary reaction parameters (temperature, stoichiometry) to map selectivity trends. For example, used RuO₂/NaIO₄ oxidation to control regioselectivity in cyclopenta[c]pyrrole synthesis .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for iodomethyl group reactivity, aiding mechanistic understanding .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step?

  • Catalyst Screening : Test Pd/C, Ni(0), or CuI for cross-coupling efficiency .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional heating) .
  • Workup Optimization : Use extraction with ethyl acetate/water to recover unreacted starting material .

Q. What strategies prevent decomposition of the iodomethyl group during purification?

  • Low-Temperature Techniques : Perform flash chromatography at 0–4°C to minimize thermal degradation.
  • Avoid Silica Gel Acidity : Neutralize silica with triethylamine pre-use to prevent acid-catalyzed HI elimination .
  • Alternative Purification : Use preparative HPLC with neutral buffers (e.g., ammonium acetate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
Reactant of Route 2
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tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

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